

Diethyl benzamidomalonate CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl benzamidomalonate*

Cat. No.: *B105155*

[Get Quote](#)

In-Depth Technical Guide: Diethyl Benzamidomalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Diethyl Benzamidomalonate**, a key intermediate in synthetic organic chemistry. This document details its chemical identifiers, physical properties, and, most notably, its application in the synthesis of amino acids, a critical process for drug discovery and development.

Core Identifiers and Properties

Diethyl benzamidomalonate is a derivative of diethyl malonate and is utilized as a building block in the synthesis of more complex molecules. Its unique structure, featuring a benzamido protecting group, makes it a stable and versatile reagent.

Chemical Identifiers

A comprehensive list of identifiers for **diethyl benzamidomalonate** is provided below, facilitating its accurate identification in literature and chemical databases. Note that while 16798-45-1 is the most commonly cited CAS number, 96-86-6 is also associated with this compound in some databases.[\[1\]](#)[\[2\]](#)

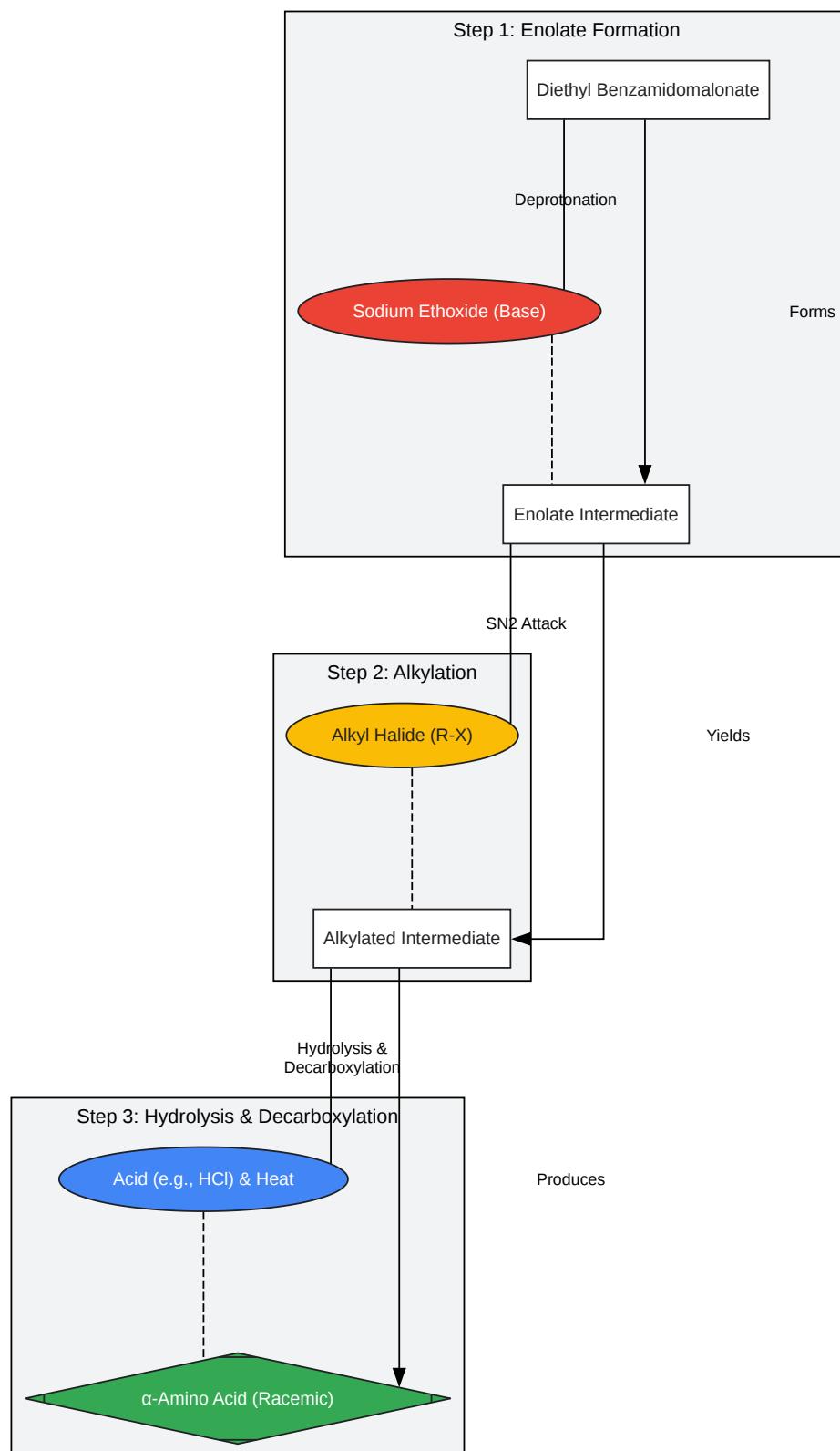
Identifier Type	Value
CAS Number	16798-45-1[3][4]; 96-86-6[1][2]
IUPAC Name	diethyl 2-benzamidopropanedioate[1][2]
Molecular Formula	C ₁₄ H ₁₇ NO ₅ [1][3]
Molecular Weight	279.29 g/mol [1]
InChI	InChI=1S/C14H17NO5/c1-3-19-13(17)11(14(18)20-4-2)15-12(16)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H,15,16)[1]
InChIKey	NMSZTQWZINJIMY-UHFFFAOYSA-N[1]
Canonical SMILES	CCOC(=O)C(C(=O)OCC)NC(=O)C1=CC=CC=C1[1]
Synonyms	Diethyl 2-benzamidomalonate, Benzamidomalic acid diethyl ester, Diethyl N-benzoylaminomalonate[1][3][4]

Physicochemical Properties

The physical and chemical properties of **diethyl benzamidomalonate** are crucial for its handling, storage, and application in chemical reactions.

Property	Value	Source
Melting Point	60-61 °C	ChemicalBook[4]
Storage Temperature	2-8 °C	ChemicalBook[4]
Appearance	White crystalline powder (typical)	Inferred from properties

Synthetic Applications: The Amidomalonate Synthesis of Amino Acids


A primary application of **diethyl benzamidomalonate** and its analogues, such as diethyl acetamidomalonate, is in the synthesis of α -amino acids. This method, a variation of the malonic ester synthesis, provides a reliable route to a wide array of both natural and unnatural amino acids, which are fundamental building blocks for peptide and protein synthesis and are invaluable in drug development.

The general pathway involves three main steps:

- Deprotonation: The active methylene group of the amidomalonate is deprotonated by a strong base to form a nucleophilic enolate.
- Alkylation: The enolate undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide, introducing the desired amino acid side chain.
- Hydrolysis and Decarboxylation: Acidic hydrolysis removes the ester and amide protecting groups, followed by decarboxylation upon heating to yield the final α -amino acid.

Logical Workflow for Amino Acid Synthesis

The following diagram illustrates the logical workflow of the amidomalonate synthesis, starting from a generic N-acyl-protected diethyl aminomalonate.

[Click to download full resolution via product page](#)

Caption: Logical workflow of the amidomalonate synthesis for α -amino acids.

Experimental Protocols

While a specific protocol for the synthesis of **diethyl benzamidomalonate** is not readily available in public literature, a reliable procedure for a closely related compound, diethyl benzoylmalonate, is provided by Organic Syntheses. This can be adapted by substituting diethyl aminomalonate hydrochloride for diethyl malonate and reacting it with benzoyl chloride.

Adapted Synthesis of Diethyl Benzamidomalonate (Conceptual)

This conceptual protocol is based on established methods for N-acylation of diethyl aminomalonate.

Materials:

- Diethyl aminomalonate hydrochloride
- Benzoyl chloride
- A suitable base (e.g., triethylamine or pyridine)
- Anhydrous solvent (e.g., dichloromethane or diethyl ether)
- Aqueous workup solutions (e.g., dilute HCl, saturated NaHCO_3 , brine)
- Drying agent (e.g., anhydrous Na_2SO_4 or MgSO_4)

Procedure:

- **Reaction Setup:** In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend diethyl aminomalonate hydrochloride in the anhydrous solvent.
- **Base Addition:** Cool the suspension in an ice bath and add the base dropwise to neutralize the hydrochloride and liberate the free amine.
- **Acylation:** Slowly add a stoichiometric amount of benzoyl chloride to the stirring mixture. The reaction is typically exothermic and should be maintained at a low temperature.

- Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
- Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure **diethyl benzamidomalonate**.

General Protocol for Amino Acid Synthesis via Amidomalonate

The following is a generalized experimental protocol for the synthesis of an α -amino acid using an N-acyl aminomalonate derivative.

Materials:

- **Diethyl benzamidomalonate** (or acetamidomalonate)
- Sodium ethoxide
- Anhydrous ethanol
- Alkyl halide (R-X)
- Concentrated hydrochloric acid

Procedure:

- Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide. To this, add the **diethyl benzamidomalonate** and stir until complete formation of the enolate.
- Alkylation: Add the desired alkyl halide dropwise to the enolate solution. The mixture is then typically heated to reflux to drive the SN2 reaction to completion. Progress can be monitored by TLC.

- **Hydrolysis and Decarboxylation:** After the alkylation is complete, the ethanol is removed under reduced pressure. Concentrated hydrochloric acid is added to the residue, and the mixture is heated to reflux. This step hydrolyzes the ester and amide groups and subsequently decarboxylates the resulting malonic acid derivative.
- **Isolation:** The final amino acid product is isolated from the aqueous solution, often by crystallization after adjusting the pH to the isoelectric point.

This technical guide provides a foundational understanding of **diethyl benzamidomalonate** for researchers and professionals in drug development. The provided identifiers, properties, and detailed synthetic workflow for amino acid synthesis highlight its importance as a versatile chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. quora.com [quora.com]
- 2. Diethyl benzamidomalonate | C14H17NO5 | CID 66790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- To cite this document: BenchChem. [Diethyl benzamidomalonate CAS number and identifiers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b105155#diethyl-benzamidomalonate-cas-number-and-identifiers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com